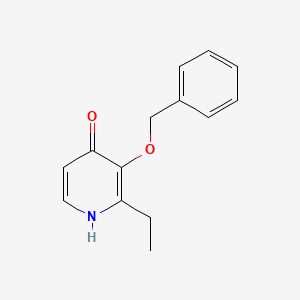
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone ring substituted with an ethyl group at the 2-position and a phenylmethoxy group at the 3-position. Pyridinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with phenylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or platinum on carbon are often employed to facilitate the reaction. The use of high-pressure reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Dihydropyridine derivatives
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used
Scientific Research Applications
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Quinazolinone derivatives: Known for their wide range of pharmacological properties, including antibacterial and anticancer activities.
Uniqueness
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and phenylmethoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
143697-02-3 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-ethyl-3-phenylmethoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-2-12-14(13(16)8-9-15-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,16) |
InChI Key |
GUWNDHOREAOGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















